![molecular formula C10H18O B6597089 (4-Methylbicyclo[2.2.2]octan-1-yl)methanol CAS No. 28305-83-1](/img/structure/B6597089.png)
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol
描述
(4-Methylbicyclo[222]octan-1-yl)methanol is an organic compound with the molecular formula C10H18O It is a bicyclic alcohol, characterized by a bicyclo[222]octane framework with a methyl group at the 4-position and a hydroxymethyl group at the 1-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Methylbicyclo[2.2.2]octan-1-one), using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in anhydrous conditions and under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process can be optimized for large-scale production by using suitable catalysts and reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products
Oxidation: (4-Methylbicyclo[2.2.2]octan-1-yl)methanal or (4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid.
Reduction: (4-Methylbicyclo[2.2.2]octane).
Substitution: (4-Methylbicyclo[2.2.2]octan-1-yl)methyl chloride or bromide.
科学研究应用
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In organic synthesis, it serves as a reactive intermediate, participating in various chemical transformations.
相似化合物的比较
Similar Compounds
(4-Methylbicyclo[2.2.2]octan-1-yl)methanal: The aldehyde derivative of the compound.
(4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid: The carboxylic acid derivative.
(4-Methylbicyclo[2.2.2]octane): The fully reduced form of the compound.
Uniqueness
(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is unique due to its bicyclic structure and the presence of both a methyl and hydroxymethyl group. This combination of features imparts distinct chemical reactivity and potential for diverse applications in research and industry.
属性
IUPAC Name |
(4-methyl-1-bicyclo[2.2.2]octanyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNIMRNTWHDLKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20530172 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28305-83-1 | |
| Record name | (4-Methylbicyclo[2.2.2]octan-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20530172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
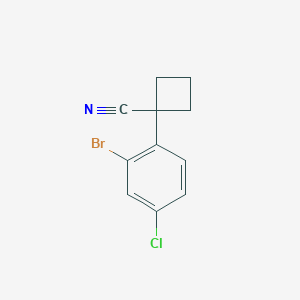
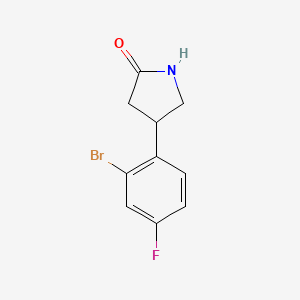
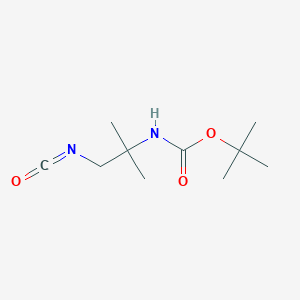
![6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine](/img/structure/B6597023.png)
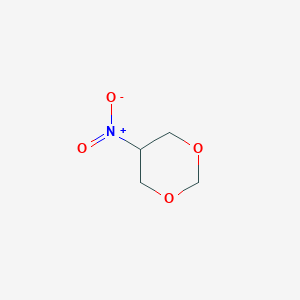
![tert-butyl N-[(2-formylpyridin-4-yl)methyl]carbamate](/img/structure/B6597037.png)
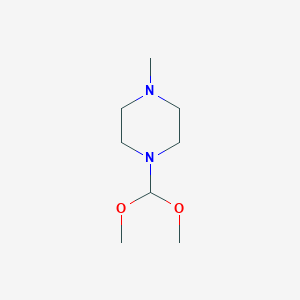
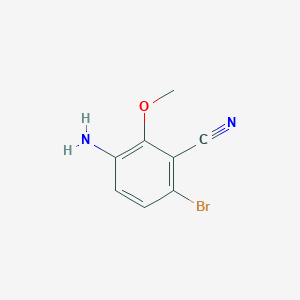
![methyl 5-formylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6597058.png)
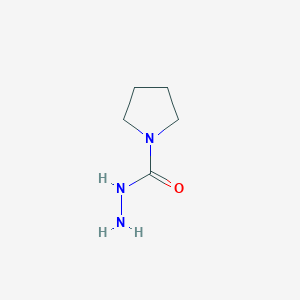
![tert-Butyl benzo[b]thiophen-3-ylcarbamate](/img/structure/B6597071.png)
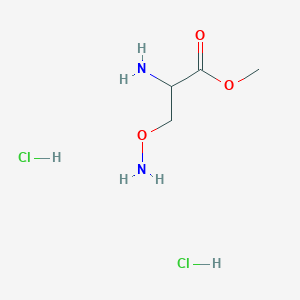
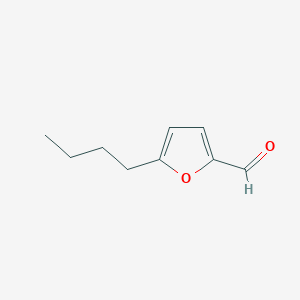
![1-({2-[(2-oxopropyl)sulfanyl]ethyl}sulfanyl)propan-2-one](/img/structure/B6597107.png)
